

Technical Guide: Spectral Analysis of Benzyl 4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl 4-oxoazepane-1-carboxylate
Cat. No.:	B1270719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Benzyl 4-oxoazepane-1-carboxylate** (CAS No: 83621-33-4). Due to the limited availability of published experimental spectra, this document presents predicted spectral data based on the compound's known structure, supplemented with general experimental protocols for context.

Compound Information

- IUPAC Name: **Benzyl 4-oxoazepane-1-carboxylate**
- Molecular Formula: C₁₄H₁₇NO₃[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 247.29 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Structure: Chemical structure of Benzyl 4-oxoazepane-1-carboxylate

Image Credit: Sigma-Aldrich

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Benzyl 4-oxoazepane-1-carboxylate**. These predictions are generated using computational models and serve as a reference for spectral analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.30 - 7.40	m	5H	Phenyl-H
~ 5.15	s	2H	Benzyl-CH ₂
~ 3.60 - 3.80	m	4H	N-CH ₂ (azepane ring)
~ 2.50 - 2.70	m	4H	CH ₂ -C=O (azepane ring)
~ 1.80 - 2.00	m	2H	CH ₂ (azepane ring)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 208 - 212	C=O (keto, azepane ring)
~ 155 - 157	C=O (carbamate)
~ 136 - 138	Phenyl-C (quaternary)
~ 128 - 129	Phenyl-CH
~ 67 - 69	Benzyl-CH ₂
~ 45 - 55	N-CH ₂ (azepane ring)
~ 35 - 45	CH ₂ -C=O (azepane ring)
~ 25 - 30	CH ₂ (azepane ring)

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3030 - 3100	C-H stretch (aromatic)
~ 2850 - 3000	C-H stretch (aliphatic)
~ 1730 - 1750	C=O stretch (carbamate)
~ 1700 - 1720	C=O stretch (ketone)
~ 1450 - 1600	C=C stretch (aromatic ring)
~ 1200 - 1300	C-N stretch
~ 1000 - 1150	C-O stretch
~ 690 - 770	C-H bend (aromatic, out-of-plane)

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)	Predicted Fragment Ion
247	[M] ⁺ (Molecular ion)
156	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
108	[C ₇ H ₈ O] ⁺ (Benzyl alcohol cation)
91	[C ₇ H ₇] ⁺ (Tropylium ion, characteristic of benzyl group)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

While specific experimental data for the target compound is not readily available, the following are general methodologies for acquiring the spectral data presented.

NMR Spectroscopy

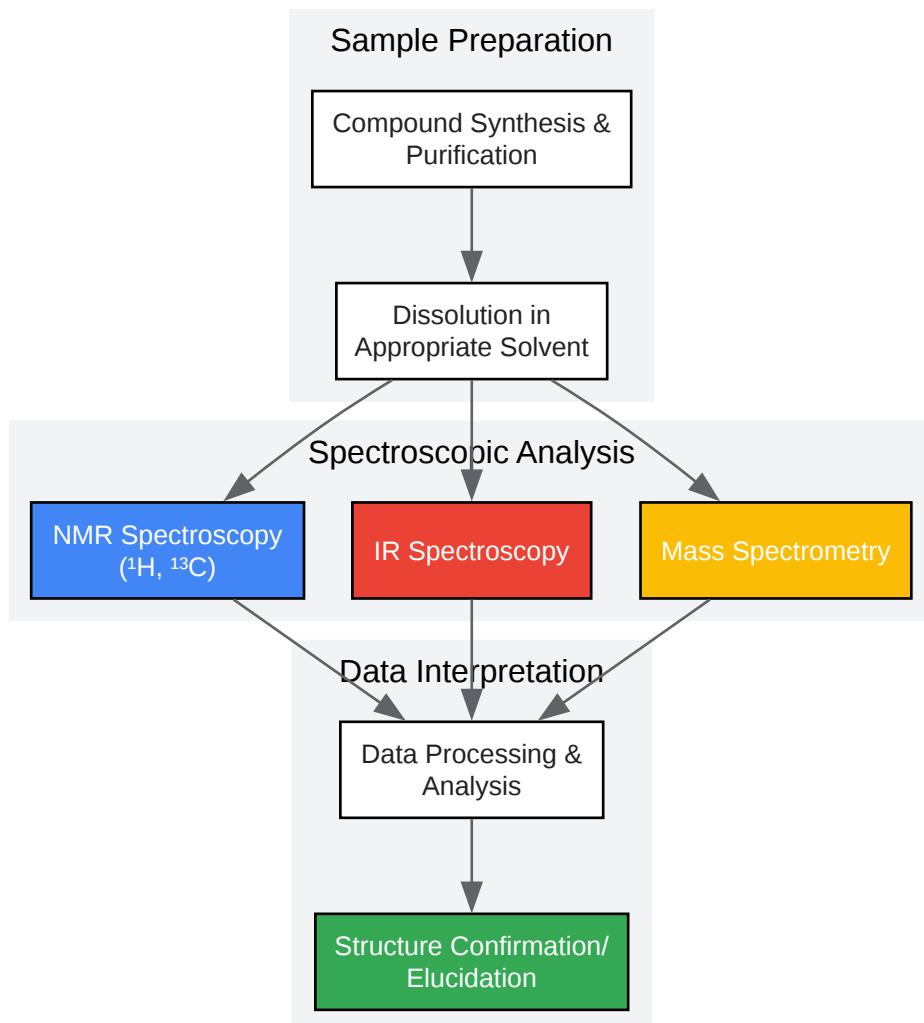
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition:
 - ^1H NMR: Standard proton spectra are acquired.
 - ^{13}C NMR: Proton-decoupled carbon spectra are acquired to obtain singlets for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.
- Data Acquisition: The sample is placed in the IR beam, and the interferogram is recorded.
- Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron


Ionization (EI) is a common ionization technique.

- Sample Preparation: The sample is dissolved in a volatile solvent and introduced into the instrument.
- Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- Data Processing: The detector signal is used to generate a mass spectrum, which plots ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like **Benzyl 4-oxoazepane-1-carboxylate**.

General Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sigma Aldrich Benzyl 4-oxoazepane-1-carboxylate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Benzyl 4-oxoazepane-1-carboxylate AldrichCPR 83621-33-4 [sigmaaldrich.com]
- 3. Benzyl 4-oxoazepane-1-carboxylate – Biotuva Life Sciences [biotuva.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Benzyl 4-oxoazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270719#benzyl-4-oxoazepane-1-carboxylate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com